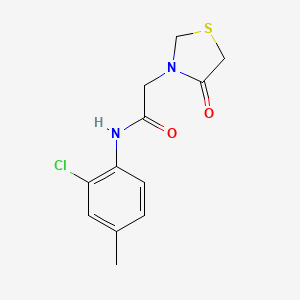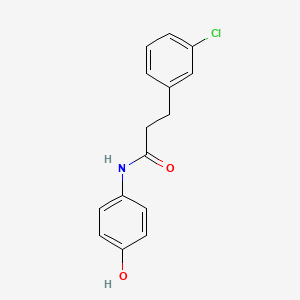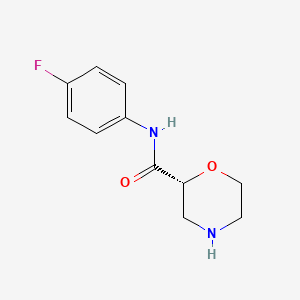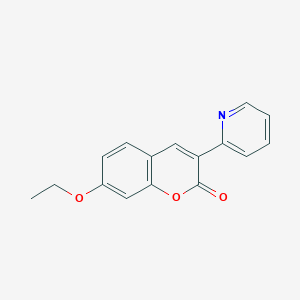![molecular formula C10H15NO2S B7645758 methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the class of compounds known as methyl esters and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, as well as the modulation of various neurotransmitter systems in the brain. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its ability to modulate various neurotransmitter systems in the brain. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate. These include:
1. The development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes.
2. The investigation of the potential therapeutic applications of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. The exploration of the potential antioxidant and anti-inflammatory properties of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
4. The investigation of the potential toxicity and safety of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
Conclusion
In conclusion, methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a promising compound that exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. It has potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety.
Méthodes De Synthèse
The synthesis of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the reaction of 3-methylthiophene-2-carbaldehyde with (R)-2-amino-1-propanol in the presence of a suitable solvent and a catalyst. The resulting product is then treated with methyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-14-9(7)6-11-8(2)10(12)13-3/h4-5,8,11H,6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYXPMDPYMNGQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN[C@H](C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)

![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)


![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)

![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)